4,5-Dichloro-2-methyl-3-nitrophenol
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Overview
Description
4,5-Dichloro-2-methyl-3-nitrophenol is an organic compound that belongs to the class of nitrophenols It is characterized by the presence of two chlorine atoms, a methyl group, and a nitro group attached to a phenol ring
Preparation Methods
4,5-Dichloro-2-methyl-3-nitrophenol can be synthesized through several methods. One common synthetic route involves the chlorination of p-nitrotoluene in the presence of a phase transfer catalyst, followed by hydrolysis with potassium hydroxide (KOH) and water. This method yields the compound with high purity and efficiency .
Chemical Reactions Analysis
4,5-Dichloro-2-methyl-3-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different products depending on the reagents and conditions used.
Substitution: The chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrochloric acid, chlorine gas, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,5-Dichloro-2-methyl-3-nitrophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound’s unique structure makes it useful in studying the effects of chlorinated phenols on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and solvents
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-methyl-3-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the chlorine atoms and methyl group influence the compound’s reactivity and stability. These interactions can affect various biological and chemical processes .
Comparison with Similar Compounds
4,5-Dichloro-2-methyl-3-nitrophenol can be compared with other similar compounds, such as:
4-Methyl-3-nitrophenol: Similar structure but lacks chlorine atoms.
3-Methyl-4-nitrophenol: Similar structure but different positioning of the nitro and methyl groups.
2,4-Dichloro-3-methyl-6-nitrophenol: Similar structure but different positioning of the chlorine and nitro groups.
The presence of chlorine atoms in this compound makes it unique and influences its chemical properties and reactivity .
Properties
Molecular Formula |
C7H5Cl2NO3 |
---|---|
Molecular Weight |
222.02 g/mol |
IUPAC Name |
4,5-dichloro-2-methyl-3-nitrophenol |
InChI |
InChI=1S/C7H5Cl2NO3/c1-3-5(11)2-4(8)6(9)7(3)10(12)13/h2,11H,1H3 |
InChI Key |
MXYVMFSZNAAIBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1O)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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